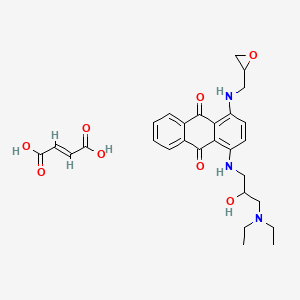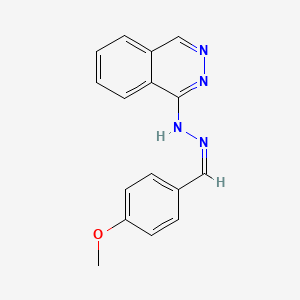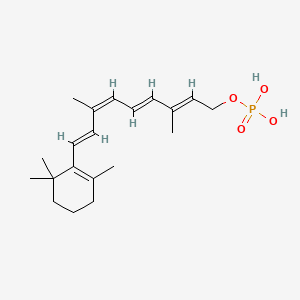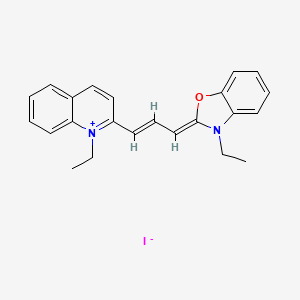
cis-6-Nonenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cis-6-Nonenal: is an organic compound with the molecular formula C₉H₁₆O. It is a monounsaturated fatty aldehyde, characterized by a double bond in the cis configuration at the sixth carbon atom. This compound is known for its distinctive melon-like odor and is a significant component in the aroma profile of cucumbers and melons .
作用機序
Target of Action
The primary target of cis-6-Nonenal is the olfactory receptors in humans and animals . It is a volatile compound that contributes to the aroma of various fruits, particularly muskmelons . The interaction with these receptors triggers a sensory response, leading to the perception of a specific flavor or aroma.
Mode of Action
This compound interacts with olfactory receptors by binding to specific sites on these proteins . This binding event triggers a signal transduction pathway, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific smell or taste.
Biochemical Pathways
This compound is thought to be biosynthesized from γ-linolenic acid, catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . This pathway is consistent with the observation that the odor of muskmelons requires exposure to air .
Pharmacokinetics
It is then distributed throughout the body, metabolized (likely via oxidation and conjugation reactions), and excreted .
Result of Action
The molecular and cellular effects of this compound action primarily involve the sensory perception of aroma. Upon inhalation or ingestion, this compound can contribute to the overall flavor profile of a food or beverage, imparting a characteristic aroma . In high concentrations, it may have an impact on the overall taste and acceptability of food.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other volatile compounds can affect the perception of its aroma. Additionally, factors such as temperature, pH, and light exposure can influence its stability and rate of degradation .
準備方法
Synthetic Routes and Reaction Conditions: Cis-6-Nonenal can be synthesized through the catalytic hydrogenation of 6-nonynal diethyl acetal, followed by hydrolysis. The catalytic hydrogenation typically involves the use of a platinum catalyst . Another method involves the reaction between sodium ethanolate and an alkyne to form 6-nonynal diethyl acetal, which is then hydrogenated and hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, ensuring the purity and consistency required for its use in various applications, particularly in the fragrance and flavor industries .
化学反応の分析
Types of Reactions: Cis-6-Nonenal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium or platinum.
Major Products:
Oxidation: Produces nonanoic acid.
Reduction: Produces cis-6-nonen-1-ol.
Addition Reactions: Depending on the reagent, products can include various substituted nonanals
科学的研究の応用
Cis-6-Nonenal has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of aldehydes and their reactions.
Biology: Investigated for its role in the aroma profile of fruits and its biological activity in plants.
Medicine: Studied for its potential effects on human health, particularly in relation to its presence in certain foods.
Industry: Widely used in the fragrance and flavor industries to impart melon and cucumber notes to products
類似化合物との比較
Trans-6-Nonenal: Another isomer of 6-Nonenal, differing in the configuration of the double bond.
2-Nonenal: An isomer with the double bond at the second carbon atom.
Trans,cis-2,6-Nonadienal: A related compound with two double bonds.
Uniqueness: Cis-6-Nonenal is unique due to its specific double bond configuration, which imparts a distinct melon-like odor. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create authentic melon and cucumber notes .
特性
CAS番号 |
2277-19-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
non-6-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3 |
InChIキー |
RTNPCOBSXBGDMO-UHFFFAOYSA-N |
SMILES |
CCC=CCCCCC=O |
異性体SMILES |
CC/C=C\CCCCC=O |
正規SMILES |
CCC=CCCCCC=O |
密度 |
0.843-0.855 (20°) |
Key on ui other cas no. |
2277-19-2 |
物理的記述 |
Liquid colourless to pale yellow liquid with a melon-like odou |
ピクトグラム |
Irritant |
溶解性 |
soluble in alcohol, essential oils; insoluble in wate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)




![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)
